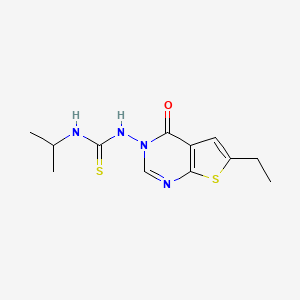
Myosin-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Myosin-IN-1 is a pyrazolopyrimidine compound known for its potent, reversible, and uncompetitive inhibition of actin-stimulated ATPase activity of myosin V. This compound blocks ADP release from the actomyosin complex, making it a valuable tool in studying myosin-related cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Myosin-IN-1 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors and stringent quality control measures to maintain consistency.
Analyse Chemischer Reaktionen
Types of Reactions
Myosin-IN-1 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include strong acids and bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of the pyrazolopyrimidine core, while oxidation or reduction reactions may modify specific functional groups.
Wissenschaftliche Forschungsanwendungen
Myosin-IN-1 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used to study the mechanistic aspects of myosin function and its role in cellular processes. In medicine, this compound is valuable for investigating myosin-related diseases and potential therapeutic interventions .
Wirkmechanismus
Myosin-IN-1 exerts its effects by inhibiting the actin-stimulated ATPase activity of myosin V. This inhibition occurs through the blocking of ADP release from the actomyosin complex, which is essential for the myosin motor function. The molecular targets of this compound include the active sites of myosin V, where it binds and prevents the hydrolysis of ATP .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
MyoVin-1: Another pyrazolopyrimidine compound that also inhibits actin-stimulated ATPase activity of myosin V.
Omecamtiv Mecarbil: A cardiac myosin activator used in the treatment of heart failure.
Mavacamten: A myosin inhibitor used for treating hypertrophic cardiomyopathy.
Uniqueness
Myosin-IN-1 is unique due to its specific inhibition of myosin V, making it a valuable tool for studying the mechanistic aspects of myosin function. Its reversible and uncompetitive inhibition mechanism also sets it apart from other myosin inhibitors and activators .
Eigenschaften
Molekularformel |
C12H16N4OS2 |
|---|---|
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
1-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-3-propan-2-ylthiourea |
InChI |
InChI=1S/C12H16N4OS2/c1-4-8-5-9-10(19-8)13-6-16(11(9)17)15-12(18)14-7(2)3/h5-7H,4H2,1-3H3,(H2,14,15,18) |
InChI-Schlüssel |
YHDHTDKZRCMSEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=C(S1)N=CN(C2=O)NC(=S)NC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


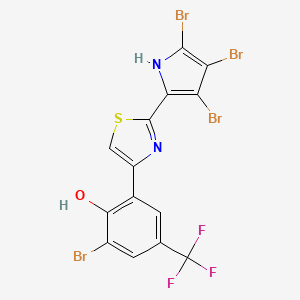

![(2S,3R)-3-(3,4-difluorophenyl)-2-(4-fluorophenyl)-4-hydroxy-N-[(3S)-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl]butanamide](/img/structure/B12374701.png)
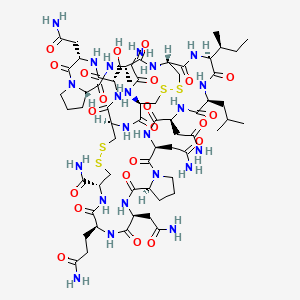
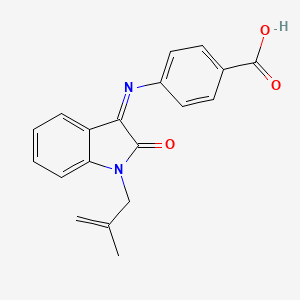
![tetrasodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B12374712.png)
![(2S)-2-[[(2S)-2-(6-aminohexanoylamino)-3-phenylpropanoyl]amino]-N-[(1R,2S)-3-cyclohexyl-1-hydroxy-1-(1,3-thiazol-2-yl)propan-2-yl]-4-methylpentanamide](/img/structure/B12374719.png)
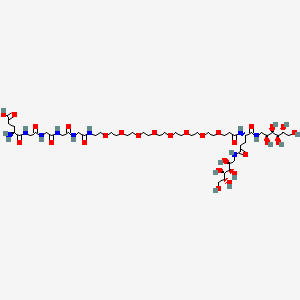
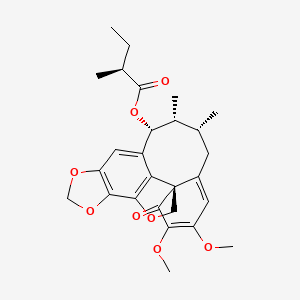
![(1S)-N-[(1S)-1-(1-benzothiophen-3-yl)ethyl]-1-(3-pyrazol-1-ylphenyl)ethanamine](/img/structure/B12374733.png)
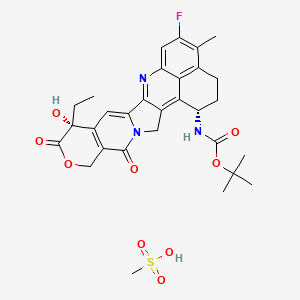
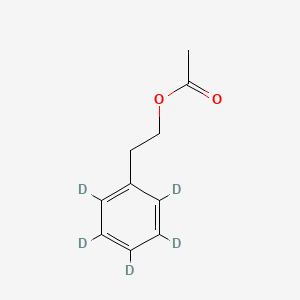
![N-[[4-[[4-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]phenyl]carbamoyl]phenyl]methyl]-N-cyclopropyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide](/img/structure/B12374766.png)
![disodium;5-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-2-[4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-2-sulfonatophenyl]benzenesulfonate](/img/structure/B12374769.png)
